3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one
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Overview
Description
3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one is an organic compound with a unique structure that includes an oxolanone ring substituted with an acetyl group and a 3-methylbut-3-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one typically involves the reaction of 3-methylbut-3-en-1-ol with an appropriate acetylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated structure.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxolanone derivatives.
Substitution: Various substituted oxolanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The oxolanone ring structure may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-ol: A precursor in the synthesis of 3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one.
3-Methyl-3-buten-1-yl acetate: A structurally similar compound with different functional groups.
Isoprenol: Another related compound with a similar carbon skeleton.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
91781-84-9 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-acetyl-3-(3-methylbut-3-enyl)oxolan-2-one |
InChI |
InChI=1S/C11H16O3/c1-8(2)4-5-11(9(3)12)6-7-14-10(11)13/h1,4-7H2,2-3H3 |
InChI Key |
JOEBYHLLBPCAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1(CCOC1=O)C(=O)C |
Origin of Product |
United States |
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